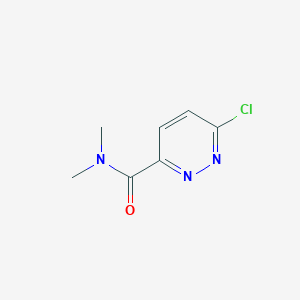![molecular formula C18H19N3O2 B2732913 N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1808449-65-1](/img/structure/B2732913.png)
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Mechanism of Action
The exact mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide can induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in the brain (a hallmark of Alzheimer's disease), and reduce inflammation in various tissues. It has also been shown to modulate the immune system by regulating the production of cytokines and other immune cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is its potential as a multi-targeted therapeutic agent. It has been shown to have activity against various disease targets, making it a promising candidate for drug development. However, its limitations include its low solubility and stability, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for the study of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide. One potential area of research is the development of more stable and soluble forms of the compound. Another area of interest is the investigation of its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, more studies are needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy and immunomodulation.
In conclusion, N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound with potential applications in various areas of scientific research. Its multi-targeted therapeutic potential, along with its ability to induce apoptosis, reduce inflammation, and modulate the immune system, make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide involves the reaction of 3-(pyridin-3-ylmethoxy)benzoic acid with (R)-2-amino-2-methyl-1-propanol in the presence of a coupling agent. The reaction yields the desired product, which can be purified using chromatography techniques.
Scientific Research Applications
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide has potential applications in various areas of scientific research. It has been studied as a potential treatment for cancer, Alzheimer's disease, and Parkinson's disease. It has also been investigated for its role in modulating the immune system and as a potential anti-inflammatory agent.
properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-cyano-2-methylpropyl]-3-[(pyridin-3-yl)methoxy]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-ethyl 7-methyl-3-oxo-5-phenyl-2-((E)-3-phenylallylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2732830.png)


![2-(4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2732835.png)
![(4-Methylsulfanylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2732837.png)
![N-(4-fluorophenyl)-2-(5-methoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2732839.png)

![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-4-nitrobenzamide](/img/structure/B2732841.png)

![1-[(4-Chlorophenyl)methyl]-4-cyclopropylsulfonylpiperazine](/img/structure/B2732845.png)
![2,7-Diazaspiro[4.4]nonane-2-carboxylic acid, 7-(phenylMethyl)-, 1,1-diMethylethyl ester](/img/structure/B2732847.png)
![7-chloro-3-((pyridin-2-ylmethyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2732849.png)
![8-chloro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2732850.png)
![3-Phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2732853.png)